molecular formula C15H20BrNO4 B3034942 6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 252367-12-7

6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No. B3034942
CAS RN: 252367-12-7
M. Wt: 358.23 g/mol
InChI Key: WKPBNWSHAJYKOE-UHFFFAOYSA-N
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Description

The compound “6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane” is a complex organic molecule. It contains a bicyclic heptane structure, which is a seven-membered ring system. The molecule also has a bromo and three methoxy substituents on a phenyl ring, and a methyl substituent on the heptane ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic system and the various substituents. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The bromo group is a good leaving group, so it could potentially undergo substitution reactions. The methoxy groups might be susceptible to demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromo and methoxy groups might increase its polarity compared to a simple hydrocarbon. The bicyclic structure might also affect its boiling and melting points .

Scientific Research Applications

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, further studies could be conducted to optimize its structure, improve its efficacy, and assess its safety .

properties

IUPAC Name

6-(3-bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-17-6-5-15(11(8-17)21-15)12-9(18-2)7-10(19-3)13(16)14(12)20-4/h7,11H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPBNWSHAJYKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)O2)C3=C(C(=C(C=C3OC)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Reactant of Route 2
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Reactant of Route 3
Reactant of Route 3
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Reactant of Route 4
Reactant of Route 4
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Reactant of Route 5
Reactant of Route 5
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Reactant of Route 6
Reactant of Route 6
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

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